molecular formula C16H16N4O4S B2907380 1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946333-00-2

1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2907380
CAS No.: 946333-00-2
M. Wt: 360.39
InChI Key: XFOLRARIUHXYGW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:

  • 2-Hydroxyethyl group at position 1, enhancing hydrophilicity.
  • Thioether linkage at position 6, connecting to a 2-(4-methoxyphenyl)-2-oxoethyl moiety. The 4-methoxy substituent on the phenyl ring may influence electronic properties and metabolic stability.

Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological activities, including antitumor and kinase inhibitory effects .

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-24-11-4-2-10(3-5-11)13(22)9-25-16-18-14-12(15(23)19-16)8-17-20(14)6-7-21/h2-5,8,21H,6-7,9H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOLRARIUHXYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the thioether linkage: This step involves the reaction of the pyrazolo[3,4-d]pyrimidinone core with a thioether reagent, such as 2-(4-methoxyphenyl)-2-oxoethyl thiol, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to form alcohols.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thioethers.

Scientific Research Applications

1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its biological activity.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties
Compound Name Substituents Synthesis Method Yield (%) Biological Activity Reference
Target Compound 1: 2-Hydroxyethyl; 6: 2-(4-methoxyphenyl)-2-oxoethylthio Phenacyl chloride reaction in ethanol (reflux) Not reported Not specified
HS43 1: 3-Chlorophenyl; 6: (2-hydroxyethyl)thio Method C (Supporting Info) Not reported Kinase inhibitor (DAPK1/ZIPK)
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: 4-fluoro-2-hydroxyphenyl; 6: tert-butyl General procedure (Università di Bologna) Not reported Not specified
13g (ALDH1A inhibitor) 6: 3-fluorobenzylthio; 2: oxetan-3-yl 3-Bromooxetane method 21.6 ALDH1A subfamily-selective inhibitor
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: 2-chloroethyl Crystallization study Not reported Antitumor (purine analog)
Key Observations:

Substituent Diversity: The target compound’s 4-methoxyphenyl group contrasts with HS43’s 3-chlorophenyl and 13g’s 3-fluorobenzyl . The thioether linkage in the target compound differs from HS43’s simpler (2-hydroxyethyl)thio group, which lacks the ketone and aromatic moieties. This structural complexity may influence binding specificity.

Synthetic Accessibility :

  • The target compound is synthesized via phenacyl chloride coupling under reflux , whereas ALDH1A inhibitors (e.g., 13g) require multistep reactions with lower yields (~21–22%) . HS43’s synthesis involves polyphosphoric acid or sulfuric acid, suggesting harsh conditions that may limit scalability .

Biological Activity Trends: Chlorophenyl/fluorophenyl substituents (e.g., HS43, 13g) are associated with kinase or enzyme inhibition , while hydrophilic groups (e.g., 2-hydroxyethyl) may improve pharmacokinetics.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The 2-hydroxyethyl group and 4-methoxy substituent likely enhance aqueous solubility compared to halogenated analogs (e.g., HS43, 13g).
  • Metabolic Stability : Methoxy groups are susceptible to CYP450-mediated demethylation, whereas fluorinated compounds (e.g., 13g) exhibit greater metabolic resistance .
  • Thioether Stability : The target compound’s thioether linkage may offer improved oxidative stability over mercapto (-SH) analogs (e.g., 1-(2-hydroxyethyl)-6-mercapto derivative ).

Biological Activity

1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a compound with the CAS number 946333-00-2, belongs to a class of pyrazolo[3,4-d]pyrimidines known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₆N₄O₄S
  • Molecular Weight : 360.4 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. Notably, compounds with similar structures have demonstrated selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory process.

This compound is believed to exert its effects through the following mechanisms:

  • COX Inhibition : Similar compounds have shown significant COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM, indicating a potential for selective anti-inflammatory action .
  • Antioxidant Properties : The presence of methoxy groups in the structure suggests possible antioxidant activity, which could contribute to its therapeutic effects in oxidative stress-related conditions.

In Vitro Studies

Research on related pyrazolo compounds indicates that they exhibit a range of biological activities:

  • Inhibition of COX Enzymes : Studies have reported that pyrazole derivatives can inhibit COX enzymes selectively. For example, one study found that a derivative exhibited an IC50 of 0.52 μM against COX-II .

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects of similar compounds:

  • Anti-inflammatory Efficacy : Compounds structurally related to our target compound showed significant reductions in inflammation markers in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Study on Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. One compound demonstrated a superior selectivity for COX-II over COX-I, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs .
  • Comparative Analysis : Another study compared the efficacy of various pyrazole derivatives against established anti-inflammatory drugs like Celecoxib. The results indicated that some derivatives had comparable or superior efficacy with fewer side effects .

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